molecular formula C24H28N4O3S B2898184 N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894883-34-2

N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No. B2898184
CAS RN: 894883-34-2
M. Wt: 452.57
InChI Key: DEFUKQGAKCMLNC-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C24H28N4O3S and its molecular weight is 452.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is part of a broader class of chemical compounds that have been studied for various synthetic and medicinal applications. Its structural features, including the spirocyclic framework and the presence of ethoxy and methoxy phenyl groups, make it a candidate for exploration in the synthesis of biologically active molecules. For instance, organoiron complexes have been utilized in the approach to synthesize spirocyclic compounds, indicating the relevance of such structures in organic synthesis (Pearson, 1979).

Antiviral Activities

Spiro compounds, particularly those incorporating thiazolidinone and triazaspirodeca-diene moieties, have been extensively researched for their antiviral properties. A study demonstrated the synthesis and evaluation of furan-substituted spirothiazolidinones, which were active against influenza A/H3N2 virus, highlighting the potential of spiro compounds in antiviral drug development (Apaydın et al., 2021). Another research effort produced spirothiazolidinone derivatives with significant activity against influenza A/H3N2 and human coronavirus 229E, suggesting the versatility of the spiro scaffold in generating antiviral agents (Apaydın et al., 2020).

Anticancer Properties

The synthesis and characterization of new chemical entities, including those with spiro frameworks, are continuously explored for their cytotoxic activities against cancer cell lines. Research on 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives incorporating methoxyphenyl groups has provided insights into their potential as anticancer agents, with some compounds showing promising results in vitro against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Novel Synthetic Methods

Innovative synthetic approaches leveraging the unique structures of spiro compounds have been developed, such as the photomediated spirocyclization technique. This method enables the construction of complex spirocyclic architectures, like azaspiro[4.5]deca-diene-diones, through a green and metal-free process, underscoring the synthetic utility of spiro compounds in organic chemistry (Yang et al., 2022).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S/c1-4-31-20-8-6-5-7-19(20)25-23(29)28-15-13-24(14-16-28)26-21(22(27-24)32-3)17-9-11-18(30-2)12-10-17/h5-12H,4,13-16H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFUKQGAKCMLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCC3(CC2)N=C(C(=N3)SC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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